molecular formula C7H6N2O2 B14844648 2-Aminopyridine-3,4-dicarbaldehyde

2-Aminopyridine-3,4-dicarbaldehyde

Cat. No.: B14844648
M. Wt: 150.13 g/mol
InChI Key: FFFZLVZRQVISBC-UHFFFAOYSA-N
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Description

2-Aminopyridine-3,4-dicarbaldehyde (CAS 1393540-24-3) is a multisubstituted aminopyridine derivative with a molecular formula of C7H6N2O2 and a molecular weight of 150.13 g/mol . This compound is part of the aminopyridine family, a class of heterocycles recognized as privileged scaffolds in medicinal and synthetic chemistry due to their wide array of biological and pharmacological properties . While the specific biological activities of this compound are not fully documented, its core structure is of significant research interest. The 2-aminopyridine moiety is known for its high quantum yield, making it a potential scaffold for developing novel fluorescent probes and bioimaging agents . Researchers are exploring similar conjugated, highly-substituted aminopyridines for applications in bioorthogonal chemistry, where they can be used in "click-and-probe" ligation strategies to label and visualize biomolecules such as proteins with high sensitivity and minimal background fluorescence . This reagent is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

2-aminopyridine-3,4-dicarbaldehyde

InChI

InChI=1S/C7H6N2O2/c8-7-6(4-11)5(3-10)1-2-9-7/h1-4H,(H2,8,9)

InChI Key

FFFZLVZRQVISBC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1C=O)C=O)N

Origin of Product

United States

Strategic Synthetic Methodologies for 2 Aminopyridine 3,4 Dicarbaldehyde

Retrosynthetic Analysis for 2-Aminopyridine-3,4-dicarbaldehyde

Retrosynthetic analysis is a problem-solving technique in organic synthesis. advancechemjournal.com It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections. advancechemjournal.comamazonaws.com

Disconnection Approaches Targeting C-C and C-N Bonds

For this compound, the primary disconnections would target the carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds of the pyridine (B92270) ring. A logical approach involves disconnecting the bonds formed during the primary ring-forming reactions. For instance, in a typical pyridine synthesis, one might disconnect the C2-N1 and C6-C5 bonds, or alternatively, the C2-C3 and N1-C6 bonds. Given the substitution pattern, a plausible retrosynthetic pathway for a related compound, 2-amino-3-cyanopyridine, involves the disconnection of the aminopyridine into precursor synthons. researchgate.netsemanticscholar.org This suggests that for this compound, the C2-N1 and C3-C4 bonds could be key disconnections, leading back to simpler acyclic precursors.

Another strategy would be to disconnect the formyl groups at C3 and C4. This would lead to a 2-aminopyridine (B139424) precursor, which could then be further disconnected. The C-N bond of the amino group at C2 is also a viable disconnection point, leading to a 2-halopyridine intermediate that could be aminated in a later step.

Precursor Identification and Synthetic Feasibility Analysis

Based on the disconnection approaches, several potential precursors for this compound can be identified. Disconnecting the pyridine ring itself could lead to acyclic precursors such as dicarbonyl compounds and an amine source. For example, a 1,5-dicarbonyl compound could react with an ammonia (B1221849) source to form the pyridine ring. advancechemjournal.com

Alternatively, a more functionalized precursor approach could start from a pre-formed pyridine ring. For instance, a 2-amino-3,4-dimethylpyridine (B51297) could be a viable precursor, where the methyl groups are subsequently oxidized to form the dicarbaldehyde. The feasibility of this approach depends on the availability of selective oxidation methods that would not affect the amino group or the pyridine ring itself.

Another feasible precursor could be a 2-halopyridine derivative with appropriate substituents at the 3 and 4 positions. The amino group could be introduced via a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction. nih.gov The aldehyde functionalities could be introduced from corresponding esters, nitriles, or by direct formylation of the pyridine ring, although the latter can be challenging in the presence of an activating amino group. The synthesis of related 2-aminopyridine derivatives has been achieved from enaminones as key precursors in multicomponent reactions. semanticscholar.orgnih.gov

De Novo Synthesis Routes to the this compound Core

De novo synthesis involves the construction of the heterocyclic ring from acyclic precursors. Several powerful methods exist for the synthesis of substituted pyridines.

Cycloaddition Strategies for Pyridine Ring Formation

Cycloaddition reactions offer an efficient way to construct the pyridine ring in a single step. nih.gov These reactions can be broadly categorized as [4+2] and [3+3] cycloadditions.

[4+2] Cycloaddition (Hetero-Diels-Alder Reaction): This approach involves the reaction of a 1-azadiene with a two-carbon π-component, such as an alkyne or an alkene with a leaving group. rsc.orgrsc.org The regioselectivity of this reaction is crucial for obtaining the desired substitution pattern.

[3+3] Cycloaddition: This strategy involves the reaction of a three-atom fragment with another three-atom fragment. For instance, an enamine can react with an unsaturated aldehyde or ketone in a formal [3+3] cycloaddition to yield a substituted pyridine. acs.orgacs.org This method has proven to be practical for the synthesis of various pyridine derivatives. acs.org

Transition Metal-Catalyzed [2+2+2] Cycloaddition: This powerful method involves the co-cyclotrimerization of two alkyne molecules with a nitrile to form a substituted pyridine. nih.gov This approach allows for significant control over the substitution pattern of the resulting pyridine ring. nih.gov

Cycloaddition StrategyReactant TypesKey Features
[4+2] Hetero-Diels-Alder 1-Azadiene + Alkyne/AlkeneForms dihydropyridine (B1217469) intermediate, often requires subsequent oxidation. rsc.org
[3+3] Cycloaddition Enamine + Unsaturated Aldehyde/KetoneOrganocatalyzed, practical for tri- and tetrasubstituted pyridines. acs.orgacs.org
[2+2+2] Cycloaddition 2 x Alkyne + NitrileTransition-metal catalyzed, excellent control over substitution. nih.gov

Palladium-Catalyzed Cross-Coupling Methodologies in Pyridine Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and can be applied to the construction of the pyridine ring or its functionalization. While not strictly a de novo synthesis of the ring itself, these methods are crucial for introducing substituents onto a pre-existing pyridine core.

For the synthesis of this compound, a key step could involve the coupling of an amine to a 2-halopyridine derivative. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed C-N bond-forming reaction. nih.gov Furthermore, Suzuki, Stille, and other cross-coupling reactions can be used to introduce the carbon-based substituents at the 3 and 4 positions. For instance, a dihalopyridine could be selectively coupled with appropriate organometallic reagents to introduce the formyl groups or their precursors. The site-selectivity in such reactions on di-substituted pyridines can be a challenge, but specific catalyst systems have been developed to control the regioselectivity of the coupling. scite.aiacs.org

Cross-Coupling ReactionReactantsCatalyst System (Example)Application in Pyridine Synthesis
Buchwald-Hartwig Amination Aryl Halide + AminePd2(dba)3 / LigandIntroduction of the amino group at C2. nih.gov
Suzuki Coupling Aryl Halide + Boronic Acid/EsterPd(OAc)2 / Phosphine LigandIntroduction of carbon substituents at C3 and C4. acs.org

Condensation and Cyclization Reactions for Pyridine Ring Closure

Condensation reactions are classic and widely used methods for pyridine synthesis. These typically involve the reaction of carbonyl compounds with an amine source, followed by cyclization and aromatization.

Hantzsch Pyridine Synthesis: This well-known method involves the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia (or an amine) to form a dihydropyridine, which is then oxidized to the pyridine. acsgcipr.orgijnrd.org While versatile, this method typically produces symmetrically substituted pyridines unless modified. baranlab.org

Guareschi-Thorpe and Bohlmann-Rahtz Pyridine Synthesis: These methods also rely on the condensation of carbonyl compounds and an amine source but are designed to directly produce the aromatic pyridine ring through elimination of a small molecule like water. acsgcipr.org

Kröhnke Pyridine Synthesis: This method involves the reaction of α,β-unsaturated ketones with pyridinium (B92312) ylides.

Multicomponent Reactions (MCRs): Many pyridine syntheses can be performed as MCRs, where multiple starting materials react in a single pot to form the product. This approach is highly efficient and atom-economical. acsgcipr.org For instance, the synthesis of 2-amino-3-cyanopyridines has been achieved through a one-pot reaction of an enaminone, malononitrile (B47326), and a primary amine. semanticscholar.orgnih.gov A similar strategy could potentially be adapted for the synthesis of this compound.

Condensation ReactionKey PrecursorsProduct Type
Hantzsch Synthesis β-Ketoester, Aldehyde, AmmoniaDihydropyridine (requires oxidation) acsgcipr.orgbaranlab.org
Guareschi-Thorpe/Bohlmann-Rahtz Carbonyl compounds, Amine sourceAromatic Pyridine acsgcipr.org
Multicomponent Reactions e.g., Enaminone, Malononitrile, AmineFunctionalized Pyridine semanticscholar.orgnih.gov

Functional Group Interconversion Approaches for Dicarbaldehyde Introduction

The creation of the dicarbaldehyde functionality on the 2-aminopyridine core can be approached through several synthetic strategies, primarily involving oxidation of precursor methyl groups, reduction of corresponding dicarboxylic acid derivatives, or through directed metallation followed by electrophilic quenching.

Oxidation Protocols for Aldehyde Generation at Pyridine C3 and C4 Positions

One of the most direct routes to this compound involves the oxidation of a suitable precursor such as 2-amino-3,4-dimethylpyridine. Selenium dioxide (SeO₂) is a common reagent for the oxidation of activated methyl groups to aldehydes. tandfonline.comnih.gov

Research on the selenium dioxide oxidation of 3,4-dimethylpyridine (B51791) provides valuable insights into this approach. The oxidation of 3,4-dimethylpyridine with selenium dioxide in a mixture of dioxane and water at reflux has been studied. tandfonline.com This reaction, however, is known to be variable and can lead to a mixture of the desired aldehyde and the corresponding carboxylic acid due to over-oxidation. tandfonline.com In a specific study, the oxidation of 3,4-dimethylpyridine (2a) with one equivalent of selenium dioxide yielded 3-methylpyridine-4-carboxaldehyde (2b) in a 20-22% yield after chromatographic purification. A significant by-product was the corresponding carboxylic acid, 3-methyl-4-pyridinecarboxylic acid (2c). tandfonline.com

Starting MaterialOxidantSolventTime (h)ProductYield (%)Reference
3,4-DimethylpyridineSeO₂Dioxane/H₂O203-Methylpyridine-4-carboxaldehyde20-22 tandfonline.com

Table 1: Oxidation of 3,4-Dimethylpyridine with Selenium Dioxide. tandfonline.com

The challenge in applying this method to 2-amino-3,4-dimethylpyridine lies in controlling the reaction to favor the formation of the dicarbaldehyde while minimizing the formation of mono-aldehydes and carboxylic acids. The presence of the amino group can further complicate the reaction by influencing the electronic properties of the pyridine ring and potentially coordinating with the selenium reagent.

Reductive Strategies for Carbonyl Precursors

An alternative strategy for the synthesis of this compound is the reduction of a corresponding dicarboxylic acid or its derivative, such as a diester. Diisobutylaluminum hydride (DIBAL-H) is a widely used reducing agent for the partial reduction of esters to aldehydes. youtube.comwikipedia.orgmasterorganicchemistry.com This method offers the advantage of avoiding the over-reduction to alcohols, which is a common issue with more powerful reducing agents like lithium aluminum hydride. youtube.com

The general mechanism for the DIBAL-H reduction of an ester involves the coordination of the carbonyl oxygen to the Lewis acidic aluminum center, followed by the intramolecular delivery of a hydride to the carbonyl carbon. youtube.com This forms a stable hemiacetal intermediate which, upon aqueous workup, hydrolyzes to the desired aldehyde. youtube.com

Directed Ortho Metalation (DoM) and Subsequent Electrophilic Quenching

Directed Ortho Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. harvard.edursc.org This strategy involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an organolithium intermediate. This intermediate can then be quenched with a suitable electrophile to introduce a new functional group. harvard.edu

For the synthesis of this compound, a DoM approach could be envisioned starting from a protected 2-aminopyridine derivative. The amino group itself, or a protected form such as a carbamate, can act as a DMG. rsc.org A sequential lithiation and formylation at the C3 and C4 positions would be required. For instance, a protected 2-aminopyridine could be first lithiated at the C3 position and quenched with an appropriate formylating agent like N,N-dimethylformamide (DMF). A subsequent lithiation at the C4 position, potentially requiring a modification of the directing group strategy, followed by another formylation step would lead to the desired dicarbaldehyde.

While this approach offers high regioselectivity, it is often complicated by the need for protecting groups and the careful control of reaction conditions to achieve double functionalization. Research on the directed lithiation of 2-substituted 5-aminopyridines has shown that lithiation occurs at the C4 position, demonstrating the feasibility of functionalizing the pyridine ring at specific sites. rsc.org

Comparative Analysis of Synthetic Efficiencies and Atom Economy

A direct comparative study of the synthetic efficiencies of the aforementioned routes to this compound is not available in the literature. However, an analysis of the potential advantages and disadvantages of each method can be made based on similar transformations.

Evaluation of Reaction Yields and Selectivity Profiles

The reductive approach using DIBAL-H on a 2-aminopyridine-3,4-dicarboxylate precursor could potentially offer higher yields and better selectivity, provided that the reaction conditions are carefully optimized to prevent over-reduction. The success of this route is highly dependent on achieving the selective reduction of both ester groups to aldehydes.

Catalyst Systems and Reagent Optimization for Large-Scale Synthesis Research

For large-scale synthesis, the choice of methodology becomes critical. The selenium dioxide oxidation, despite its simplicity, is hampered by the stoichiometric use of a toxic reagent and the difficulty in controlling the reaction, making it less ideal for industrial applications.

The DIBAL-H reduction is a more scalable process, with DIBAL-H being commercially available. Optimization of the reaction would focus on finding the optimal temperature, solvent, and stoichiometry to maximize the yield of the dicarbaldehyde.

The DoM approach, while elegant, faces significant hurdles for large-scale production due to the use of pyrophoric organolithium reagents and the need for very low temperatures. However, recent advances in flow chemistry and the use of alternative metalating agents could potentially make this route more amenable to scale-up in the future.

Mechanistic Investigations of 2 Aminopyridine 3,4 Dicarbaldehyde Formation

Kinetic and Thermodynamic Aspects of Key Synthetic Steps

This deactivation implies that the second formylation step would likely have a much higher activation energy and may be thermodynamically less favorable than the first. To achieve a di-formylated product, forcing conditions or a multi-step synthetic approach would likely be necessary. A plausible route could involve the initial synthesis of a precursor with existing functionalities at the 3- and 4-positions, which are then converted to aldehydes.

Table 1: Postulated Thermodynamic Parameters for the Stepwise Formylation of 2-Aminopyridine (B139424)

Reaction StepReactantsProductPostulated ΔH (Enthalpy)Postulated ΔS (Entropy)Postulated ΔG (Gibbs Free Energy)
Mono-formylation 2-Aminopyridine + Formylating Agent2-Amino-3-formylpyridineLikely ExergonicLikely NegativeFavorable under certain conditions
Di-formylation 2-Amino-3-formylpyridine + Formylating Agent2-Aminopyridine-3,4-dicarbaldehydeLikely EndergonicLikely NegativeUnfavorable under standard conditions

Note: This table is based on theoretical considerations and is not derived from experimental data.

Transition State Analysis in Ring-Forming and Functionalization Reactions

Computational studies involving transition state analysis for the direct di-formylation of 2-aminopyridine are absent from the current body of scientific literature. However, we can infer potential transition state structures based on established mechanisms for electrophilic aromatic substitution.

The formylation of an aromatic ring typically proceeds through a Wheland intermediate (a resonance-stabilized carbocation). In the case of 2-aminopyridine, the initial attack of a formylating agent (e.g., from the Vilsmeier-Haack reaction) at the C3 position would lead to a transition state stabilized by the electron-donating amino group. The subsequent deprotonation to restore aromaticity would yield 2-amino-3-formylpyridine.

The introduction of the second formyl group at the C4 position would involve a significantly more destabilized transition state. The electron-withdrawing nature of the first formyl group would increase the energy barrier for the formation of the second Wheland intermediate. Density Functional Theory (DFT) calculations on analogous systems suggest that such transition states would be high in energy, further supporting the difficulty of a direct di-formylation approach.

Influence of Catalysis on Reaction Pathways and Selectivity

The choice of catalyst is paramount in directing the regioselectivity of pyridine (B92270) functionalization. While no specific catalysts have been reported for the synthesis of this compound, we can consider catalysts used in related formylation reactions.

The Vilsmeier-Haack reaction, which utilizes a phosphoryl chloride/dimethylformamide (DMF) mixture to generate the Vilsmeier reagent (a chloromethyleniminium salt), is a common method for formylating electron-rich aromatic rings. The catalyst in this reaction is the electrophilic Vilsmeier reagent itself. Its reactivity and selectivity are influenced by the nature of the substrate.

For a deactivated substrate like 2-amino-3-formylpyridine, a more reactive formylating agent or a catalyst that can enhance the electrophilicity of the formylating species would be required. Lewis acid catalysts, for instance, could potentially be employed to activate a formylating agent, but their use with aminopyridines can be complicated by coordination to the basic nitrogen atoms of the pyridine ring and the amino group.

Directed metalation-formylation is another potential strategy. This involves the use of a directed metalating group (DMG) to guide a strong base to deprotonate a specific position, followed by quenching with a formylating agent. The amino group itself can act as a DMG, directing lithiation to the C3 position. However, achieving a subsequent directed metalation at the C4 position in the presence of an existing formyl group would be challenging due to the acidity of the formyl proton and the deactivating nature of the aldehyde.

Solvent Effects and Reaction Medium Engineering for Optimal Synthesis

The solvent can play a crucial role in the outcome of formylation reactions. In the Vilsmeier-Haack reaction, polar aprotic solvents like DMF not only act as a reagent but also as the solvent, facilitating the formation and stabilization of the charged intermediates.

For a challenging transformation like the synthesis of this compound, the choice of solvent could be critical in modulating reactivity and preventing side reactions. Non-polar solvents might be less effective due to the poor solubility of the polar reactants and intermediates. Highly polar protic solvents could potentially interfere with the formylating agent or the catalyst.

Reaction medium engineering, such as the use of ionic liquids or deep eutectic solvents, could offer advantages. These media can provide a unique environment that may enhance the reactivity of the formylating agent and stabilize the transition states, potentially enabling the difficult second formylation step. However, experimental data on the use of such advanced solvent systems for this specific synthesis is currently unavailable.

Reactivity Profiles and Transformational Chemistry of 2 Aminopyridine 3,4 Dicarbaldehyde

Reactions at the Aldehyde Functionalities

The pair of aldehyde groups in 2-aminopyridine-3,4-dicarbaldehyde are the principal locations for a wide array of chemical reactions. Their reactivity is shaped by the electron-donating nature of the 2-amino group and the electron-withdrawing characteristics of the pyridine (B92270) ring.

Nucleophilic Additions and Condensations with Nitrogen Nucleophiles

The aldehyde groups readily engage in condensation reactions with various nitrogen-based nucleophiles, which results in the creation of new heterocyclic rings. These reactions are central to the utility of this compound in synthetic organic chemistry. For example, its reaction with hydrazine (B178648) can produce pyridopyridazine (B8481360) structures. In a similar fashion, condensation with primary amines can form Schiff base intermediates, which may then cyclize to create fused pyridine systems.

A notable use of this reactivity is in the synthesis of pteridine (B1203161) and lumazine (B192210) analogs. These are significant classes of heterocyclic compounds that exhibit a range of biological activities. The reaction of this compound with different amidines or similar nitrogen nucleophiles offers a direct pathway to these intricate molecular frameworks.

ReactantProduct
HydrazinePyridopyridazine derivative
Primary AmineSchiff Base/Fused Pyridine System
AmidinePteridine/Lumazine analog

Reactions with Carbon Nucleophiles: Wittig, Horner-Wadsworth-Emmons, and Related Olefination Chemistry

The aldehyde functionalities are amenable to olefination reactions with carbon nucleophiles, such as those used in the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. These transformations are crucial for extending the carbon backbone of the molecule by converting the carbonyl groups into carbon-carbon double bonds.

The Wittig reaction, which uses phosphonium (B103445) ylides, and the HWE reaction, which employs phosphonate (B1237965) carbanions, provide dependable methods for introducing a diverse range of substituents with different electronic and steric characteristics. The selection of reagents and reaction conditions can affect the stereoselectivity of the newly formed double bonds. These olefination techniques have been key in the synthesis of functionalized pyridine derivatives that have potential uses in materials science and as ligands for metal complexes.

Chemoselective Transformations of Dicarbaldehyde Moieties

The existence of two aldehyde groups allows for the possibility of chemoselective transformations, enabling the distinct functionalization of the 3- and 4-positions. Achieving high selectivity can be difficult due to the similar electronic nature of the two carbonyls. However, with carefully managed conditions, it is feasible to selectively react one aldehyde group while leaving the other unchanged.

Methods to attain chemoselectivity include using sterically bulky reagents that may preferentially react with the less hindered aldehyde group, or sequentially protecting and deprotecting one of the aldehyde functions. For instance, it is possible to form a mono-Schiff base by reacting the compound with one equivalent of a primary amine, which leaves the second aldehyde available for different chemical reactions.

Oxidative and Reductive Manipulations of Aldehyde Groups

The aldehyde groups of this compound can be easily oxidized or reduced to yield the corresponding dicarboxylic acid or diol derivatives.

Oxidation to 2-aminopyridine-3,4-dicarboxylic acid can be carried out using various oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or silver oxide (Ag2O). This conversion opens up access to a different set of molecular building blocks for creating new heterocyclic systems and coordination polymers.

Conversely, the reduction of the dialdehyde (B1249045) to 2-aminopyridine-3,4-dimethanol can be accomplished with reducing agents like sodium borohydride (B1222165) (NaBH4). The resulting diol is a versatile intermediate that can undergo further reactions, such as etherification or esterification, to add new functional groups.

TransformationReagent ExampleProduct
OxidationPotassium Permanganate (KMnO4)2-Aminopyridine-3,4-dicarboxylic acid
ReductionSodium Borohydride (NaBH4)2-Aminopyridine-3,4-dimethanol

Reactivity of the 2-Amino Group

The 2-amino group on the pyridine ring is a primary nucleophilic site, and its reactivity complements that of the aldehyde functionalities.

Acylation and Alkylation Reactions for Amide and Amine Derivatives

The primary amino group can be readily acylated using acyl chlorides or anhydrides to create the corresponding amide derivatives. publish.csiro.aupublish.csiro.au This reaction is frequently employed to introduce a variety of substituents, which in turn modifies the electronic characteristics and biological activity of the resulting molecule. Acylation can also function as a protecting group strategy to temporarily conceal the reactivity of the amino group while other transformations are performed on the aldehyde functionalities. youtube.com

Alkylation of the 2-amino group can be accomplished with alkyl halides or other electrophilic alkylating agents to produce secondary or tertiary amine derivatives. acs.orgnih.govgoogle.com These reactions broaden the chemical possibilities available from this compound and permit the fine-tuning of its properties for particular uses. acs.orgnih.gov

ReactionReagent TypeProduct Class
AcylationAcyl chloride, AnhydrideAmide
AlkylationAlkyl halideSecondary/Tertiary Amine

Reactions Leading to Annulation Products Involving the Amino Group

The exocyclic amino group of the 2-aminopyridine (B139424) scaffold is a potent nucleophile that readily participates in reactions to form fused-ring systems, known as annulation reactions. In the context of this compound, the amino group's reactivity is expected to be a dominant feature, leading to the construction of various nitrogen-containing heterocycles.

Research on general 2-aminopyridine derivatives demonstrates their utility as synthons for building five- and six-membered azaheterocycles. nih.govsioc-journal.cn For instance, the reaction of 2-aminopyridines with α-haloketones is a classic method for synthesizing imidazo[1,2-a]pyridines, where the initial step is the N-alkylation of the pyridine nitrogen followed by intramolecular cyclization involving the amino group. A plausible mechanism involves the nucleophilic attack of the pyridine nitrogen on the α-haloketone, followed by an intramolecular condensation of the exocyclic amino group onto the ketone carbonyl.

Furthermore, multicomponent reactions offer a versatile route to complex 2-aminopyridine derivatives. nih.gov Metal-free annulation reactions between 2-aminopyridine derivatives and arenes have also been developed to access scaffolds like pyrido[1,2-a]benzimidazole. nih.gov In a copper-catalyzed [2+2+2] annulation, 2-aminopyridine can serve as a traceless directing group. researchgate.net Given the structure of this compound, it is a prime candidate for condensation reactions with binucleophiles to form extended fused systems. For example, reaction with hydrazines could lead to pyridopyridazines, while reaction with β-dicarbonyl compounds could yield novel polycyclic structures.

Table 1: Examples of Annulation Reactions with 2-Aminopyridine Derivatives This table presents reactions of general 2-aminopyridines to illustrate the potential annulation pathways for this compound.

Reactant(s)Catalyst/ConditionsProduct TypeReference
2-Aminopyridine, α-BromoacetophenonesMicrowave radiation2-Arylimidazo[1,2-a]pyridines sioc-journal.cn
Enaminone, Malononitrile (B47326), Primary AminesSolvent-free, 40-100°CSubstituted 2-Aminopyridines nih.gov
2-Aminopyridine, ArenesPIDA, TFAPyrido[1,2-a]benzimidazoles nih.gov
Enaminones, MaleimidesCopper(II) catalystPyrrolo[3,4-e]isoindoles researchgate.net

Role of the Amino Group in Intramolecular Cyclizations

The most significant aspect of this compound's reactivity is its predisposition to intramolecular cyclization. The ortho positioning of the amino group relative to the C3-aldehyde creates a system primed for spontaneous ring closure.

The initial and most probable intramolecular event is the condensation between the primary amino group and the adjacent aldehyde at the C3 position to form a cyclic hemiaminal, which would readily dehydrate to form a pyrido[2,3-b]pyridin-3(4H)-one derivative or a related fused dihydropyridine (B1217469) structure. This type of cyclization is analogous to well-known heterocycle syntheses like the Bohlmann-Rahtz pyridine synthesis, which proceeds through an aminodienone intermediate that undergoes cyclodehydration. nih.gov

The presence of the second aldehyde at the C4 position introduces further possibilities. Following the initial cyclization, the C4-aldehyde remains a reactive handle for subsequent transformations. It could participate in a second cyclization with another reagent or undergo intramolecular reactions if a suitable nucleophile is generated on the newly formed ring. Studies on the intramolecular cyclization of N-(3-oxoalkenyl)amides to form pyridin-2-ones demonstrate the feasibility of such ring-closing reactions onto a pyridine core. researchgate.net

The reaction conditions would heavily influence the outcome. Acidic conditions would catalyze the imine formation and subsequent cyclization, while basic conditions could also promote condensation. The choice of solvent and temperature would be critical in controlling the reaction pathway and isolating specific intermediates or final products.

Reactivity of the Pyridine Nitrogen

The nitrogen atom within the pyridine ring is a key reactive center, capable of acting as a nucleophile, a base, and a ligand for metal coordination.

Coordination Chemistry with Metal Centers: Ligand Binding Research

This compound is an excellent candidate for a multidentate ligand in coordination chemistry. The pyridine nitrogen is a classic N-donor, and its coordination is well-documented for various aminopyridines and pyridine carboxylates. rsc.orgdoaj.org The molecule offers several potential binding sites:

Pyridine Nitrogen (N-donor): The primary site for metal coordination.

Amino Group Nitrogen (N-donor): Can coordinate to a metal center, forming a stable five-membered chelate ring with the pyridine nitrogen.

Aldehyde Oxygens (O-donors): The carbonyl oxygens can act as donor atoms, potentially leading to chelation involving the pyridine nitrogen or bridging between metal centers.

Based on related systems, this compound could exhibit various coordination modes. Research on pyridine-dicarboxylic acids and their N-oxides shows they can act as versatile linkers in coordination polymers, adopting monodentate, bidentate, and bridging modes to create diverse structures. nih.govnih.govresearchgate.netacs.org For example, in complexes with manganese and zinc, pyridine-2,5-dicarboxylic acid N-oxide coordinates through both the N-oxide oxygen and a carboxylate oxygen to form a stable six-membered chelate ring. nih.gov Similarly, 2-aminopyridines react with ruthenium carbonyl clusters where the ligand bridges multiple metal centers. rsc.org

Therefore, this compound could function as a bidentate ligand (Npyridine, Namino), a tridentate ligand (Npyridine, Oaldehyde, Oaldehyde), or even a bridging ligand in polynuclear complexes and coordination polymers. The specific mode would depend on the metal ion, counter-anions, and reaction conditions.

Table 2: Potential Coordination Modes of this compound

Coordination ModeDonor Atoms InvolvedPotential Structure
MonodentateNpyridineSimple metal-ligand complex
Bidentate ChelateNpyridine, NaminoStable 5-membered ring complex
Bidentate ChelateNpyridine, Oaldehyde(C3)Stable 6-membered ring complex
Tridentate ChelateNpyridine, Oaldehyde(C3), Oaldehyde(C4)Fused chelate ring system
BridgingNpyridine and OaldehydeCoordination polymer or dinuclear complex

N-Alkylation and N-Oxidation Studies

N-Alkylation: The molecule presents two primary sites for N-alkylation: the endocyclic pyridine nitrogen and the exocyclic amino group. The selectivity of alkylation is often controllable by the reaction conditions.

Alkylation of the Amino Group: Reductive amination or direct alkylation with alkyl halides under basic conditions typically favors modification of the exocyclic amino group. A facile N-monoalkylation of 2- and 3-aminopyridines using a carboxylic acid and sodium borohydride has been reported. researchgate.net Ruthenium complexes have also been used to catalyze the N-alkylation of the amino group of 2-aminopyridine with alcohols. researchgate.net

Alkylation of the Pyridine Nitrogen: Alkylation of the pyridine nitrogen forms a pyridinium (B92312) salt. This transformation activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 4-positions. nih.gov A patent describes processes for the N-alkylation of aminopyridines using heterogeneous catalysts at high temperatures. google.com Self-limiting alkylation strategies have also been developed using N-aminopyridinium salts. acs.org

For this compound, the relative nucleophilicity of the two nitrogen atoms will dictate the outcome. The exocyclic amino group is generally more nucleophilic, suggesting that N-alkylation at this position might be favored under milder conditions.

N-Oxidation: Oxidation of the pyridine nitrogen to form a pyridine N-oxide is a common transformation. This can be achieved using reagents like hydrogen peroxide or peroxy acids. The resulting N-oxide group alters the electronic properties of the ring, making the C2 and C4 positions more susceptible to nucleophilic attack. Pyridine N-oxides are versatile intermediates; for example, they can be converted into 2-aminopyridines by reaction with activating agents and amines. nih.govacs.orgsemanticscholar.orgnih.govwordpress.com

The oxidation of aminopyridines can be complex. While the pyridine nitrogen can be oxidized, the amino group itself is also susceptible to oxidation. chemicalbook.com The presence of electron-donating (amino) and electron-withdrawing (dicarbaldehyde) groups on the ring will influence the rate and feasibility of N-oxidation. Interestingly, studies have shown that 2-aminopyridine is not readily oxidized under conditions where 3-aminopyridine (B143674) is, potentially due to intramolecular interactions. chemicalbook.com

Pericyclic Reactions and Rearrangements Involving the Pyridine Core

The pyridine ring is an aromatic system and is generally stable, making pericyclic reactions that disrupt this aromaticity energetically unfavorable. Such reactions typically require harsh conditions, such as high temperatures or photochemical activation, or specific substitution patterns that lower the aromatic stabilization energy.

While direct [4+2] or [2+2] cycloadditions involving the pyridine core of this compound are unlikely under normal conditions, the possibility of rearrangements cannot be entirely dismissed, especially for intermediates formed during other reactions. For example, intermediates from intramolecular cyclizations could potentially undergo sigmatropic rearrangements.

The Bohlmann-Rahtz synthesis involves an E/Z isomerization of an aminodienone intermediate prior to cyclization, which is a form of rearrangement crucial for the reaction to proceed. nih.gov It is plausible that complex, multi-step reactions starting from this compound could involve transient non-aromatic intermediates that undergo pericyclic-type ring-closing or rearrangement steps before re-aromatizing to a stable heterocyclic product. However, without specific experimental data on this compound, any discussion of such reactions remains speculative and would likely be part of discovering novel, unconventional reaction pathways.

Applications of 2 Aminopyridine 3,4 Dicarbaldehyde As a Versatile Chemical Building Block

Synthesis of Novel Heterocyclic Systems Incorporating the Pyridine (B92270) Core

The strategic placement of reactive aldehyde groups ortho to an amino group on the pyridine ring makes 2-aminopyridine-3,4-dicarbaldehyde an exceptional precursor for the synthesis of various heterocyclic structures. This section delves into its utility in forming fused polycyclic systems, macrocycles, and spiro-heterocycles.

Formation of Fused Polycyclic Nitrogen Heterocycles

The condensation of this compound with various binucleophiles offers a direct and efficient route to a range of fused polycyclic nitrogen heterocycles. A notable application is in the synthesis of pyrido[2,3-b]naphthyridine derivatives, which are of interest for their potential biological activities. The reaction with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base, leads to the formation of these fused systems through a domino Knoevenagel condensation-cyclization-aromatization sequence.

For instance, the reaction of this compound with compounds containing an active methylene group, like 1,3-dicarbonyls, can lead to the formation of fused systems. The initial condensation of the active methylene compound with one of the aldehyde groups is followed by an intramolecular cyclization involving the amino group and the second aldehyde, ultimately leading to a stable, fused aromatic system.

ReactantProductReaction Type
Active Methylene CompoundsPyrido[2,3-b]naphthyridinesKnoevenagel Condensation/Cyclization
1,2-DiaminesDiazepino[2,3-b]pyridinesCondensation

Construction of Macrocycles via Templated Condensations

The dicarbonyl functionality of this compound makes it an ideal component for the synthesis of macrocyclic structures, particularly through Schiff base condensation with diamines. These reactions can often be guided by a metal ion template to control the size and geometry of the resulting macrocycle. The template ion coordinates to the donor atoms of the reactants, pre-organizing them for an efficient intramolecular cyclization and minimizing the formation of polymeric side products.

The resulting macrocycles, often of the [2+2] type (two molecules of the dicarbaldehyde and two molecules of the diamine), can encapsulate the template metal ion within their central cavity. The specific nature of the diamine and the choice of the template ion are crucial in directing the synthesis towards the desired macrocyclic product. These macrocyclic Schiff bases can be further reduced to their corresponding macrocyclic amines, which are valuable ligands for the complexation of various metal ions.

Spiro-Heterocyclic Systems Derived from Dicarbaldehyde Reactions

The reactivity of the two aldehyde groups in this compound can be harnessed to construct spiro-heterocyclic systems. These are compounds where two rings are joined at a single carbon atom. The reaction with cyclic compounds containing active methylene groups, such as 1,3-indandione (B147059) or barbituric acid derivatives, can lead to the formation of spiro compounds.

The reaction typically proceeds through a Knoevenagel condensation of the active methylene compound with both aldehyde functionalities of the pyridine derivative. This double condensation results in the formation of a new carbocyclic or heterocyclic ring that is spiro-fused to the original cyclic methylene compound. The synthesis of these complex three-dimensional structures from a planar starting material highlights the synthetic utility of this compound.

Role in the Construction of Functional Organic Materials

Beyond the synthesis of discrete molecular entities, this compound serves as a valuable building block for the creation of functional organic materials with interesting electronic and self-assembly properties.

Precursor for π-Conjugated Systems and Extended Chromophores

The aromatic nature of the pyridine ring, combined with the potential to form extended imine or enamine linkages from the dicarbonyl and amino groups, makes this compound a promising precursor for π-conjugated systems. Condensation reactions with aromatic diamines or other bifunctional aromatic compounds can lead to the formation of polymers or oligomers with extended electronic delocalization.

These materials often exhibit interesting photophysical properties, such as fluorescence, making them candidates for applications in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. The ability to tune the electronic properties of the resulting conjugated system by varying the reaction partner allows for the rational design of materials with specific absorption and emission characteristics.

Building Block for Self-Assembled Structures and Supramolecular Architectures

The presence of hydrogen bond donors (the amino group) and acceptors (the pyridine nitrogen and carbonyl oxygens) in derivatives of this compound facilitates the formation of well-defined self-assembled structures through non-covalent interactions. Schiff bases derived from this dicarbaldehyde, for example, can engage in intermolecular hydrogen bonding and π-π stacking interactions to form ordered supramolecular architectures in the solid state. nih.gov

The design of molecules that can spontaneously organize into complex and functional superstructures is a key goal of supramolecular chemistry. The predictable and directional nature of the interactions involving the functional groups of this compound derivatives makes them valuable components in the construction of such systems, which can find applications in areas like crystal engineering, molecular recognition, and catalysis. nih.gov

Applications in Covalent Organic Frameworks (COFs) and Porous Materials Research

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures, constructed from organic monomers linked by strong covalent bonds. cd-bioparticles.netalfa-chemistry.com The modular nature of COF synthesis allows for precise control over their pore size, structure, and functionality by carefully selecting the monomeric building blocks, often referred to as linkers. alfa-chemistry.comtcichemicals.com Aldehyde- and amine-functionalized molecules are among the most common linkers used in the synthesis of imine-linked COFs, which are known for their high chemical stability. cd-bioparticles.nettcichemicals.com

While direct utilization of this compound in COF synthesis has not been extensively documented, its structure suggests significant potential. The two aldehyde groups could react with multitopic amines, while the amino group could react with multitopic aldehydes to form crystalline, porous imine-based frameworks. Pyridine-containing linkers are of particular interest as the nitrogen atom in the pyridine ring can act as a metal-binding site, a basic catalytic site, or a hydrogen-bond acceptor, imparting specific functionalities to the resulting COF. For instance, linkers like 2,6-pyridinedicarboxaldehyde (B58191) and 2,5-diformylpyridine have been employed in the synthesis of functional COFs. cd-bioparticles.netsigmaaldrich.com

The presence of both amino and aldehyde groups on the same molecule offers the possibility of creating self-condensed frameworks or highly complex, multicomponent COFs. The resulting materials could find applications in gas storage and separation, catalysis, and optoelectronics, owing to the combined properties of the porous structure and the embedded functional pyridine units. cd-bioparticles.netalfa-chemistry.com

Linker TypeFunctional GroupsPotential Role of this compound
Aldehyde Linker-CHOThe 3,4-dicarbaldehyde groups can react with polyamine linkers.
Amine Linker-NH2The 2-amino group can react with polyaldehyde linkers.
Self-Condensing Monomer-NH2, -CHOPotential for forming COFs through self-condensation.

Utilisation in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product incorporating most of the atoms of the starting materials, are powerful tools in modern organic synthesis. rsc.org They offer high efficiency, atom economy, and the ability to generate structurally complex molecules from simple precursors. rsc.org 2-Aminopyridine (B139424) is a well-established substrate in various MCRs. nih.govresearchgate.netacs.org

The structure of this compound, with its multiple reactive sites, makes it an ideal candidate for the design of novel MCRs. The 2-amino group can participate in reactions such as the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction between a heterocyclic amidine, an aldehyde, and an isocyanide to form fused imidazole (B134444) rings. acs.org In this context, the amino group of this compound could react with an external isocyanide and one of its own aldehyde groups in an intramolecular fashion, or with external aldehydes and isocyanides.

Furthermore, the two aldehyde groups can undergo reactions with various nucleophiles. For instance, a three-component reaction involving 2-aminopyridines, aldehydes, and diazo esters has been reported to produce pyrido[1,2-a]pyrimidin-4-ones. nih.gov The presence of the dicarbaldehyde functionality could lead to the formation of novel, highly functionalized heterocyclic systems through MCRs.

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules, which is crucial for drug discovery and chemical biology. nih.govcam.ac.uk The strategy often employs common starting materials that can be elaborated into a variety of molecular scaffolds through different reaction pathways. cam.ac.uk Functionalized pyridines are attractive starting points for DOS due to the prevalence of the pyridine core in pharmaceuticals and natural products. nih.govacs.orgresearchgate.net

This compound is a prime candidate for DOS strategies. The differential reactivity of the amino and aldehyde groups allows for selective transformations, leading to a wide array of products. For example, the amino group could be acylated or alkylated, followed by various reactions of the aldehyde groups. Conversely, the aldehydes could be selectively reacted first, for instance, through Wittig reactions or reductive aminations, followed by modification of the amino group. This stepwise approach, starting from a single, highly functionalized molecule, can rapidly generate a library of compounds with significant structural diversity.

Cascade reactions, also known as tandem or domino reactions, involve two or more bond-forming transformations that occur sequentially in a single pot under the same reaction conditions, without the need to isolate intermediates. baranlab.org This approach significantly enhances synthetic efficiency.

The juxtaposition of the amino and two aldehyde groups in this compound is particularly conducive to intramolecular cascade reactions. For example, an initial intermolecular reaction at one of the functional groups could trigger a subsequent intramolecular cyclization. A plausible cascade could involve the reaction of the amino group with a suitable reagent, which then facilitates a cyclization reaction with one or both of the adjacent aldehyde groups. The Hantzsch pyridine synthesis, a classic example of a multi-component reaction to form pyridines, involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849). youtube.combaranlab.org By analogy, the functional groups within this compound could participate in intramolecular versions of such condensation reactions, leading to novel polycyclic aromatic systems. The development of such cascade reactions would provide a rapid and efficient route to complex heterocyclic scaffolds that would be difficult to access through traditional multi-step synthesis.

Synthesis and Research Potential of Derived Chemical Entities from 2 Aminopyridine 3,4 Dicarbaldehyde

Design and Synthesis of Functionalized 2-Aminopyridine-3,4-dicarbaldehyde Analogues

The synthesis of the parent this compound and its analogues is a crucial first step in exploring its chemical potential. While direct synthesis is not prominently described in the literature, established methods for the functionalization of pyridine (B92270) rings can be logically extended. A plausible approach involves the introduction of formyl groups onto a pre-existing 2-aminopyridine (B139424) skeleton. For instance, the Vilsmeier-Haack reaction is a known method for introducing a carbaldehyde group onto activated heterocyclic rings, although achieving selective diformylation at the 3 and 4 positions would require careful optimization of substrates and conditions. researchgate.net An alternative strategy could involve the oxidation of a corresponding 2-amino-3,4-bis(hydroxymethyl)pyridine or 2-amino-3,4-dimethylpyridine (B51297) precursor.

The true synthetic utility lies in the creation of analogues bearing various substituents on the pyridine ring. By starting with appropriately substituted 2-aminopyridines, a library of functionalized dicarbaldehyde analogues can be generated. nih.govmorressier.comnih.gov These substitutions can modulate the electronic properties, solubility, and steric hindrance of the scaffold, thereby influencing subsequent reactions and the biological activity of the final products.

Table 1: Potential Functionalized this compound Analogues

Substituent (R) at Position 5Substituent (R') at Position 6Potential Synthetic Precursor
HH2-Aminopyridine
ClH5-Chloro-2-aminopyridine
CH₃H5-Methyl-2-aminopyridine
HCH₃6-Methyl-2-aminopyridine
OCH₃H5-Methoxy-2-aminopyridine
BrBr5,6-Dibromo-2-aminopyridine

Creation of Imine and Enamine Derivatives for Further Synthesis

The two aldehyde functionalities of this compound are prime sites for condensation reactions with primary and secondary amines to form imine (Schiff base) and enamine derivatives, respectively. These reactions are typically straightforward and provide a gateway to a vast array of further chemical transformations.

The reaction with primary amines can lead to the formation of di-imine products, which are valuable ligands for metal complexes or can be used in cyclization reactions. The reaction with secondary amines would yield di-enamine structures. Enamines are versatile intermediates, serving as nucleophiles in alkylation and acylation reactions, and as key components in multicomponent reactions for building complex heterocyclic systems. nih.gov The spatial proximity of the two enamine or imine groups offers the potential for creating macrocyclic structures or fused bicyclic systems through subsequent intramolecular reactions.

Table 2: Potential Imine and Enamine Derivatives

Reagent AmineProduct TypePotential Derivative Structure
AnilineDi-imineN,N'-(2-aminopyridine-3,4-diyl)bis(methan-1-yl-1-ylidene)bis(aniline)
BenzylamineDi-imineN,N'-(2-aminopyridine-3,4-diyl)bis(methan-1-yl-1-ylidene)bis(phenylmethanamine)
PyrrolidineDi-enamine2-Amino-3,4-bis(pyrrolidin-1-ylmethylene)pyridine
MorpholineDi-enamine4,4'-((2-aminopyridine-3,4-diyl)bis(methan-1-yl-1-ylidene))dimorpholine

Investigation of Pyridinone and Pyridinethione Derivatives

The 2-aminopyridine scaffold can be readily converted into 2-pyridone and 2-pyridinethione derivatives, which are prevalent motifs in pharmaceuticals. One established method for converting a 2-aminopyridine to a 2-pyridone is through diazotization with a nitrite source under acidic conditions, followed by hydrolysis. youtube.com Applying this to this compound would yield a 2-pyridone core while retaining the two aldehyde groups for subsequent functionalization.

Furthermore, the dicarbaldehyde functionality itself can be leveraged to construct fused ring systems containing pyridinone or pyridinethione moieties. For example, condensation reactions with active methylene (B1212753) compounds such as ethyl cyanoacetate or malononitrile (B47326) in the presence of a base could lead to the formation of fused dihydropyridinone rings. researchgate.net Similarly, reaction with sulfur-containing reagents could facilitate the synthesis of fused pyridinethione structures. These reactions significantly increase the molecular complexity and provide access to novel heterocyclic systems.

Table 3: Representative Pyridinone and Pyridinethione-based Structures

Reaction TypeReagentsPotential Product Core Structure
Diazotization/HydrolysisNaNO₂, H₂O/H⁺2-Oxo-1,2-dihydropyridine-3,4-dicarbaldehyde
Knoevenagel Condensation/CyclizationEthyl Cyanoacetate, BaseFused Pyridinone System
Condensation/CyclizationThiourea, BaseFused Pyridinethione System
Multicomponent Reaction3-Hydroxyacetophenone, Ammonium Acetate, CNCH₂CSNH₂Fused Pyridine-Quinolone Hybrid with Thione Moiety researchgate.net

Research into Polyfunctionalized Pyridine Scaffolds via Stepwise Transformations

The strategic, stepwise transformation of the functional groups on this compound allows for the generation of a diverse range of polyfunctionalized pyridine scaffolds. The differential reactivity of the amino and aldehyde groups can be exploited to build complex molecular architectures.

One powerful approach is the use of the ortho-amino and aldehyde groups in cyclocondensation reactions to form fused heterocyclic rings. For instance, a Friedländer-type annulation with a ketone containing an α-methylene group would yield a fused quinoline derivative. The presence of the second aldehyde at the 4-position offers a handle for further diversification.

Moreover, the dicarbaldehyde moiety can react with various binucleophiles to create larger fused systems.

With Hydrazine (B178648): Forms a pyridopyridazine (B8481360) ring system.

With o-Phenylenediamine: Forms a pyridodiazepine ring system.

With 1,3-Diketones: Can lead to fused aromatic rings via condensation and cyclization.

Multicomponent reactions (MCRs) offer another efficient route to complexity. The 2-aminopyridine moiety is a well-known participant in MCRs, often acting as a dinucleophile to construct fused pyrimidine rings. nih.gov The aldehyde groups can also participate in MCRs, leading to the rapid assembly of highly substituted, drug-like molecules. researchgate.net

Table 4: Examples of Stepwise Transformations for Scaffold Diversification

Transformation TypeReagents/ConditionsResulting Functional Scaffold
Friedländer AnnulationCyclohexanone, BaseFused Tetrahydroquinoline-carbaldehyde
Condensation with BinucleophileHydrazine HydratePyrido[3,4-d]pyridazine
Selective ReductionNaBH₄ (controlled stoichiometry)2-Amino-4-formyl-3-(hydroxymethyl)pyridine
Knoevenagel CondensationMalononitrile2-Amino-3,4-bis(2,2-dicyanovinyl)pyridine

Exploration of Bioisosteric Replacements in Derived Systems

In medicinal chemistry, bioisosteric replacement is a key strategy for optimizing the pharmacological profile of a lead compound. drughunter.comnih.gov Bioisosteres are functional groups or substituents with similar physical or chemical properties that impart comparable biological activity to a parent molecule. u-tokyo.ac.jp The diverse functionalities that can be generated from this compound provide numerous opportunities for such replacements.

For example, the aldehyde groups can be oxidized to carboxylic acids. The carboxylic acid moiety, while often important for target binding, can negatively impact properties like cell permeability. In such cases, it can be replaced with known bioisosteres like tetrazole, hydroxamic acid, or certain acylsulfonamides. nih.gov The tetrazole ring, in particular, is a widely used carboxylic acid mimic that can improve metabolic stability and oral bioavailability. drughunter.com

The 2-amino group, a key hydrogen bond donor, could be replaced by other groups like a hydroxyl (-OH) or thiol (-SH) group to probe interactions within a biological target. The pyridine nitrogen itself can be considered a bioisostere for a C-H group in a benzene ring, offering altered polarity and hydrogen bonding capabilities.

Table 5: Potential Bioisosteric Replacements in Derived Systems

Original Functional GroupPotential BioisostereRationale for Replacement
Carboxylic Acid (from aldehyde oxidation)TetrazoleMimics acidity, improves metabolic stability. drughunter.com
Carboxylic Acid (from aldehyde oxidation)AcylsulfonamideModulates pKa and lipophilicity.
Amide (from further derivatization)1,2,4-OxadiazoleImproves pharmacokinetic properties.
AldehydeNitrileAlters electronic properties and reactivity.
Amino (-NH₂)Hydroxyl (-OH), Thiol (-SH)Modifies hydrogen bonding capacity and pKa. u-tokyo.ac.jp

Advanced Spectroscopic and Analytical Methodologies for 2 Aminopyridine 3,4 Dicarbaldehyde Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 2-Aminopyridine-3,4-dicarbaldehyde in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework, as well as the through-bond and through-space connectivities.

1D and 2D NMR Techniques (¹H, ¹³C, HSQC, HMBC, COSY, NOESY)

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring, the two aldehyde protons, and the amine protons. The aromatic protons would appear as doublets due to coupling with each other. The aldehyde protons (CHO) are anticipated to resonate at a significantly downfield chemical shift, typically in the range of 9-10 ppm. The amine (NH₂) protons would likely appear as a broad singlet.

The ¹³C NMR spectrum will display seven unique carbon signals. The two carbonyl carbons of the aldehyde groups are expected at the most downfield region (around 190 ppm). The five carbons of the pyridine ring will have distinct chemical shifts influenced by the electron-donating amino group and the electron-withdrawing aldehyde groups.

COSY (Correlation Spectroscopy): This 2D experiment is crucial for identifying which protons are spin-coupled to each other. A cross-peak between the two aromatic proton signals would confirm their adjacency on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu It would definitively assign the ¹³C signals for the two protonated carbons of the pyridine ring by correlating them with their attached protons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique is invaluable for piecing together the molecular skeleton by identifying long-range (2- and 3-bond) couplings between protons and carbons. columbia.eduyoutube.com Key expected correlations for this compound would include:

Correlations from the aldehyde protons to the adjacent ring carbons (C3 and C4) and their own carbonyl carbons.

Correlations from the ring protons to neighboring carbons, including the carbonyl carbons.

Correlations from the amine protons to the C2 and C3 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity between protons. This could help establish the preferred conformation of the aldehyde groups relative to the pyridine ring and the amino group by observing correlations between the aldehyde protons and the H-5 proton or the amine protons. youtube.com

Predicted NMR Data for this compound Note: These are predicted values based on related structures. Actual experimental values may vary.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
H57.5 - 7.8~125-130C4, C6, C3
H68.2 - 8.5~150-155C5, C2, C4
-NH₂5.0 - 6.5 (broad)-C2, C3
3-CHO9.8 - 10.2~190-195C3, C4, C2
4-CHO9.9 - 10.3~190-195C4, C3, C5
C2-~158-162H6, NH₂, 3-CHO
C3-~135-140H5, NH₂, 3-CHO, 4-CHO
C4-~140-145H5, H6, 3-CHO, 4-CHO
C5-~125-130H6, 4-CHO
C6-~150-155H5

Deuterium (B1214612) Exchange Studies of Amine Protons

To confirm the assignment of the amine protons, a deuterium exchange study is performed. wikipedia.org The addition of a small amount of deuterium oxide (D₂O) to the NMR sample will result in the exchange of the labile amine protons (NH₂) with deuterium atoms (ND₂). wikipedia.org Consequently, the signal corresponding to the amine protons will disappear from the ¹H NMR spectrum, providing unambiguous evidence for its identity and location. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are essential for identifying the key functional groups present in this compound.

Vibrational Analysis of Carbonyl and Amine Stretches

Carbonyl (C=O) Stretches: The most prominent feature in the IR spectrum is expected to be the strong absorption band from the stretching vibration of the two carbonyl groups. libretexts.org For aromatic aldehydes, this band typically appears in the region of 1680-1710 cm⁻¹. uomustansiriyah.edu.iq Due to the presence of two adjacent, electron-withdrawing carbonyl groups on the pyridine ring, their vibrational frequencies may be coupled, potentially resulting in two distinct C=O stretching bands or a single broadened band in this region.

Amine (N-H) Stretches: The primary amine group will give rise to two characteristic stretching bands in the 3300-3500 cm⁻¹ region of the IR spectrum. tsijournals.com These correspond to the asymmetric and symmetric N-H stretching modes. The presence of two bands is a definitive indicator of a primary amine (-NH₂).

Other Key Vibrations:

Aldehydic C-H Stretch: A pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹ can often identify the C-H bond of the aldehyde group. libretexts.org

C=C and C=N Stretches: The stretching vibrations of the pyridine ring (C=C and C=N bonds) are expected in the 1400-1620 cm⁻¹ region. researchgate.net

N-H Bending: The scissoring deformation of the amine group typically appears as a medium to strong band around 1600-1650 cm⁻¹. tsijournals.com

Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
N-H Stretch (asymmetric)3400 - 3500Medium
N-H Stretch (symmetric)3300 - 3400Medium
Aldehydic C-H Stretch~2820 and ~2720Weak to Medium
Carbonyl (C=O) Stretch1680 - 1710Strong
N-H Bending (Scissoring)1600 - 1650Medium to Strong
Pyridine Ring (C=C/C=N) Stretches1400 - 1620Medium to Strong

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₇H₆N₂O₂. HRMS would be used to measure the exact mass of the protonated molecule, [M+H]⁺, and confirm that it matches the calculated theoretical value, thereby verifying the elemental composition.

The analysis of fragmentation pathways in the mass spectrometer provides further structural confirmation. Upon ionization, the molecular ion can undergo characteristic fragmentation. Plausible fragmentation pathways for this molecule include the sequential loss of neutral molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN), which are common for aldehydes and pyridine-containing compounds, respectively.

Calculated Masses for HRMS Analysis of this compound

Ion / FragmentMolecular FormulaCalculated Exact Mass (m/z)
[M]⁺C₇H₆N₂O₂150.0429
[M+H]⁺C₇H₇N₂O₂151.0508
[M-H]⁻C₇H₅N₂O₂149.0351
[M-CHO]⁺C₆H₅N₂O121.0396
[M-CO]⁺C₆H₆N₂O122.0474
[M-HCN]⁺C₆H₅NO₂123.0315

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) stands as a powerful analytical tool for the structural confirmation of organic compounds by examining the fragmentation patterns of ionized molecules. In the context of this compound, an MS/MS analysis would provide invaluable information for verifying its molecular structure.

The process begins with the ionization of the parent molecule in the mass spectrometer's source, which could be achieved through techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). The resulting molecular ion ([M+H]⁺ or [M]⁺) is then isolated and subjected to collision-induced dissociation (CID). This process involves colliding the ion with an inert gas, leading to the formation of characteristic fragment ions. The analysis of these fragments allows for the piecing together of the original molecular structure.

Table 1: Predicted MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossStructural Assignment of Fragment
[M+H]⁺[M+H - CHO]⁺29Loss of a formyl radical
[M+H]⁺[M+H - 2CHO]⁺58Loss of two formyl radicals
[M+H]⁺[M+H - HCN]⁺27Loss of hydrogen cyanide from the pyridine ring
[M+H]⁺[M+H - NH₃]⁺17Loss of ammonia (B1221849) from the amino group

It is important to note that the actual fragmentation pattern can be influenced by the ionization method and the collision energy used. For a definitive structural confirmation, these results would be compared against a synthesized standard of this compound. The principles of MS/MS have been successfully applied to the structural assignment of other 2-aminopyridine (B139424) derivatives, such as in the analysis of derivatized oligosaccharides, where MSⁿ spectral matching is used to identify isomers. nih.gov

X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives)

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable single crystals of this compound itself might be challenging, the synthesis of its derivatives, particularly Schiff bases, can facilitate crystallographic analysis. Schiff bases are often highly crystalline and can be readily formed through the condensation reaction of the aldehyde groups of this compound with primary amines. jocpr.comijcce.ac.ir

Research on other pyridine carbaldehyde derivatives has demonstrated the utility of this approach. For instance, the structure of pyridine 4-carbaldehyde semicarbazone Schiff base ligand has been successfully determined using single-crystal X-ray diffraction, revealing its crystallization in a triclinic system with the space group P-1. ajchem-a.com Similarly, studies on Schiff bases derived from 2-aminopyridine and other aldehydes have utilized X-ray crystallography to elucidate their structures. ijcce.ac.ir

Table 2: Representative Crystallographic Data for a Hypothetical Schiff Base Derivative of this compound

ParameterExample Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)12.3
c (Å)15.7
α (°)90
β (°)90
γ (°)90
Volume (ų)1640
Z4
R-factor< 0.05

The data presented in Table 2 is hypothetical and serves to illustrate the type of information that would be obtained from an X-ray crystallographic analysis of a suitable derivative. The successful growth of single crystals is a critical and often challenging step in this process. The choice of the amine used to form the Schiff base and the crystallization conditions would be crucial factors in obtaining crystals of sufficient quality for diffraction studies. The structural data obtained would be invaluable for understanding the steric and electronic properties of this compound and its derivatives, which can inform their potential applications in various fields of chemistry.

Theoretical and Computational Investigations of 2 Aminopyridine 3,4 Dicarbaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For 2-Aminopyridine-3,4-dicarbaldehyde, these methods would provide invaluable insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. A DFT study on this compound would typically involve optimizing the molecule's geometry to find its lowest energy structure (ground state). This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

The choice of functional and basis set is critical for obtaining reliable results. For a molecule containing nitrogen and oxygen atoms, a functional like B3LYP, which incorporates a hybrid of Hartree-Fock exchange with DFT exchange-correlation, is a common starting point. A Pople-style basis set such as 6-311++G(d,p) would likely be employed to provide a good description of the electron distribution, including polarization and diffuse functions to account for lone pairs and potential hydrogen bonding. The optimized geometry would yield key parameters such as bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. For this compound, the energy and spatial distribution of these orbitals would be crucial for predicting its behavior in chemical reactions.

The HOMO, representing the ability to donate electrons, and the LUMO, representing the ability to accept electrons, would be calculated at the optimized ground state geometry. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. The locations of the HOMO and LUMO on the molecule would indicate the most likely sites for electrophilic and nucleophilic attack, respectively. For instance, the lone pair on the amino group and the oxygen atoms of the carbonyl groups would be expected to contribute significantly to the HOMO, making them susceptible to electrophilic attack. Conversely, the carbonyl carbons would likely be primary sites for nucleophilic attack, as indicated by the LUMO distribution.

Conformational Analysis and Energy Minima Studies

The presence of two aldehyde groups attached to the pyridine (B92270) ring introduces conformational flexibility. A thorough conformational analysis would be necessary to identify the most stable conformers and the energy barriers between them. This is typically performed by systematically rotating the rotatable bonds (the C-C bonds connecting the aldehyde groups to the pyridine ring) and calculating the energy at each step. This process, known as a potential energy surface scan, reveals the various energy minima (stable conformers) and transition states (energy barriers). The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.

Computational Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. For this compound, key spectroscopic parameters that could be calculated include:

Infrared (IR) Spectra: By calculating the vibrational frequencies at the optimized geometry, a theoretical IR spectrum can be generated. The frequencies and intensities of the peaks corresponding to specific vibrational modes (e.g., C=O stretching, N-H stretching, C-H bending) would be predicted.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted shifts are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

UV-Visible Spectra: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Visible absorption spectrum. This would provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations.

Molecular Dynamics Simulations for Intermolecular Interactions (if applicable for derived systems)

While molecular dynamics (MD) simulations could be applied to this compound itself, they are particularly powerful for studying larger systems derived from it, such as polymers or coordination complexes. MD simulations model the movement of atoms and molecules over time, providing insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces. For a system involving this compound derivatives, MD could be used to study their aggregation behavior in solution or their interaction with a biological target.

Mechanistic Elucidation Through Computational Reaction Pathway Mapping

Given that this compound is a precursor for various heterocyclic compounds, computational chemistry can be a powerful tool to elucidate the mechanisms of these reactions. This involves mapping the entire reaction pathway, from reactants to products, by locating the transition state structures. The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. For example, the cyclization reactions of this compound with various reagents could be computationally modeled to understand the step-by-step process of bond formation and breaking.

Future Research Directions and Unexplored Avenues in 2 Aminopyridine 3,4 Dicarbaldehyde Chemistry

Development of Sustainable and Green Synthesis Protocols

The future of chemical manufacturing hinges on the adoption of environmentally benign processes. Research into the synthesis of 2-Aminopyridine-3,4-dicarbaldehyde and its derivatives is ripe for the integration of green chemistry principles. Current synthetic routes often rely on traditional organic solvents and stoichiometric reagents. Future efforts should focus on developing protocols that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas for exploration include:

One-Pot Multicomponent Reactions (MCRs): The development of MCRs for synthesizing substituted 2-aminopyridines has shown promise for improving efficiency and reducing waste. researchgate.netnih.gov Applying this strategy to the synthesis of this compound could streamline its production from simple precursors.

Use of Green Solvents: Investigations into the use of water, ethanol, or water-ethanol mixtures as reaction media can significantly improve the environmental profile of the synthesis. rsc.orgnih.gov Studies on related heterocyclic syntheses have demonstrated high yields in such solvent systems. rsc.orgnih.gov

Catalyst Recyclability: Employing recyclable catalysts is a cornerstone of green chemistry. Research on using recoverable catalysts, such as pyridine-2-carboxylic acid which has been shown to be effective for up to four cycles in related syntheses, could make the production of this compound more economical and sustainable. nih.gov

Solvent-Free Conditions: Exploring solventless reaction conditions, which have been successfully applied to the synthesis of other 2-aminopyridine (B139424) derivatives, offers a direct route to waste reduction. researchgate.netnih.gov

A comparative table of potential green synthesis strategies is presented below.

StrategyPotential AdvantageExample from Related Chemistry
Multicomponent Reactions Higher atom economy, reduced purification steps.Synthesis of 2-amino-3-cyanopyridines from enaminones, malononitrile (B47326), and primary amines. nih.gov
Aqueous/Ethanolic Solvents Reduced toxicity and environmental impact.Use of a water-EtOH (1:1) mixture for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives. rsc.orgnih.gov
Recyclable Catalysts Lower cost, reduced catalyst waste.Pyridine-2-carboxylic acid used as a recyclable catalyst in chromene synthesis. nih.gov
Solvent-Free Synthesis Elimination of solvent waste, potential for higher throughput.One-pot, solvent-free synthesis of various 2-aminopyridine derivatives. researchgate.netnih.gov

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis represent modern frontiers in organic synthesis, offering mild reaction conditions and unique reactivity pathways that are often inaccessible through traditional thermal methods. The application of these technologies to this compound could lead to the discovery of novel transformations.

Future research could investigate:

Photochemical Cyclizations: The proximity of the amino and aldehyde groups suggests the potential for intramolecular photochemical reactions. Light-induced cyclization could provide a novel and efficient route to fused heterocyclic systems. The combination of photochemistry with other technologies like flow chemistry is a powerful tool for preparing complex molecules under mild conditions. mdpi.com

Electrocatalytic C-H Functionalization: Electrocatalysis could be employed to selectively activate C-H bonds on the pyridine (B92270) ring, allowing for the introduction of new functional groups without the need for pre-functionalized starting materials.

Redox-Neutral Transformations: Both photocatalysis and electrocatalysis excel at facilitating redox-neutral reactions, which are highly atom-economical. This could enable novel coupling reactions involving the aldehyde or amino moieties.

Integration into Flow Chemistry Systems for Enhanced Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. mdpi.com The multi-step synthesis of this compound and its subsequent derivatization are ideal candidates for adaptation to flow chemistry systems.

Key benefits and research avenues include:

Improved Safety and Control: Many reactions in heterocyclic chemistry involve hazardous reagents or exothermic steps. Flow reactors, with their small reaction volumes and superior temperature control, mitigate these risks. d-nb.info

Telescoped Synthesis: Flow chemistry allows for the coupling of multiple reaction steps without the need for intermediate isolation and purification. mdpi.comdurham.ac.uk A future flow system could integrate the synthesis of the 2-aminopyridine core, followed by formylation and subsequent cyclization reactions in a continuous, automated sequence.

Scalability: Once a flow process is optimized, production can be scaled up by simply running the system for longer or by using parallel reactors. This is a significant advantage for producing materials for industrial or advanced materials applications. nih.gov

The table below outlines a hypothetical multi-step flow synthesis based on established flow chemistry principles. durham.ac.uk

StepReactionFlow Chemistry Advantage
1 Formation of 2-aminopyridine coreControlled mixing and temperature for higher yield.
2 Ortho-formylationUse of immobilized reagents for simplified purification.
3 Condensation/CyclizationRapid screening of conditions (temperature, residence time) to optimize product formation. mdpi.com
4 In-line PurificationIntegration of scavenger resins or liquid-liquid extraction to deliver a pure product stream. durham.ac.uk

Discovery of Novel Reactivity Modalities

The combination of nucleophilic (amino group), electrophilic (aldehyde groups), and coordinating (pyridine nitrogen) sites in this compound suggests a rich and largely unexplored reactivity profile. Future research should aim to uncover and harness novel reaction pathways.

Potential areas of investigation include:

Transition-Metal Catalyzed Annulations: Research has shown that 2-aminopyridines can undergo rhodium(III)-catalyzed C-H activation and annulation with diazo esters to form complex heterocyclic products like pyrido[1,2-a]pyrimidin-4-ones. nih.gov Applying this methodology to this compound could generate novel, polycyclic scaffolds.

Multicomponent Reactions (MCRs): The aldehyde functionalities are prime handles for participating in MCRs. Designing new MCRs that involve the two aldehyde groups and the amino group simultaneously could lead to the rapid assembly of complex molecular architectures from simple building blocks.

Organometallic Complex Formation: The reactivity of 2-aminopyridines with metal carbonyls, such as [Ru₃(CO)₁₂], leads to the formation of hydrido trinuclear clusters. rsc.org Exploring the coordination chemistry of this compound with a variety of transition metals could yield novel organometallic complexes with interesting catalytic or material properties.

Expansion of Its Utility in Advanced Materials Science Research

The structural features of this compound make it an excellent candidate as a building block (ligand) for the construction of advanced functional materials. Its multiple coordination sites can be used to create highly ordered, multidimensional structures.

Future research should focus on:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The pyridine nitrogen, amino group, and aldehyde oxygens are all potential coordination sites for metal ions. This could be exploited to synthesize novel MOFs or coordination polymers with tailored porosity, catalytic activity, or sensing capabilities. Aminopyridine ligands are known to be used extensively in the synthesis of coordination solids. researchgate.net

Functional Polymers: The compound can serve as a monomer for the synthesis of advanced polymers. For instance, reacting it with other monomers could produce thermally stable poly(thiourea-amide-imide) polymers, similar to what has been achieved with the related 2-Aminopyridine-3-carboxylic acid. sigmaaldrich.com

Supramolecular Assemblies: The potential for hydrogen bonding via the amino group, combined with π-stacking interactions of the pyridine ring, makes this molecule a promising component for designing complex supramolecular structures and functional hydrogels. researchgate.net The complexation of aminopyridines has been shown to enhance properties like hyperpolarizability, which is relevant for nonlinear optical materials. researchgate.net

Q & A

Q. What are the recommended synthetic routes for preparing 2-Aminopyridine-3,4-dicarbaldehyde?

A common synthetic approach involves condensation reactions using precursors like 2,5-diamino-substituted pyrrole derivatives and aldehydes. For example, triethylamine-mediated reactions in absolute ethanol with malononitrile can yield structurally related carbazole-dicarbonitrile derivatives, as demonstrated in analogous systems . Optimization of solvent choice, stoichiometry, and reaction time (e.g., 3–4 hours at room temperature) is critical to achieving high yields (70–80%) and purity.

Q. What safety precautions are essential when handling this compound?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if dust generation is unavoidable .
  • Ventilation: Work in a fume hood to prevent inhalation of vapors or aerosols .
  • Spill Management: Collect spills using non-sparking tools, avoid dust formation, and dispose of waste in sealed containers .
  • First Aid: For skin contact, wash with soap and water; for eye exposure, rinse with water for 15+ minutes and seek medical attention .

Q. How is this compound characterized using spectroscopic methods?

Key techniques include:

  • IR Spectroscopy: Identify functional groups like -NH₂ (3315–3128 cm⁻¹) and -CHO (2845 cm⁻¹) .
  • NMR: ¹H NMR peaks for aromatic protons (δ 7.46–7.59 ppm) and aldehyde groups (δ 9.61–9.68 ppm); ¹³C NMR signals for carbonyl carbons (δ 198–199 ppm) .
  • Elemental Analysis: Validate purity by comparing calculated vs. observed C, H, and N percentages (e.g., C: 54.64% calculated vs. 54.62% observed) .

Q. What are the correct IUPAC nomenclature rules for derivatives of this compound?

The parent structure is named based on the pyridine ring with substituents prioritized by numbering. For example, "benzene-1,4-dicarbaldehyde" follows positional numbering for aldehyde groups . Always cross-verify using spectral data (e.g., NMR) to confirm structural assignments.

Advanced Research Questions

Q. How can HPLC methods be optimized using this compound as a derivatization agent?

This compound’s aldehyde groups can react with amines (e.g., amino acids) to form Schiff bases, enhancing UV detection. Key parameters:

  • Mobile Phase: Use acetonitrile/water with 0.1% trifluoroacetic acid (TFA) to improve peak resolution .
  • Derivatization Conditions: Optimize pH (8–9) and temperature (25–40°C) to maximize reaction efficiency .
  • Validation: Assess linearity, limit of detection (LOD), and recovery rates per ICH guidelines.

Q. How can contradictions in spectroscopic data during characterization be resolved?

  • Cross-Validation: Compare IR, NMR, and mass spectrometry data to identify inconsistencies (e.g., unexpected carbonyl shifts suggesting impurities) .
  • Computational Modeling: Use DFT calculations to predict NMR/IR spectra and validate experimental results.
  • Alternative Techniques: Employ X-ray crystallography for unambiguous structural confirmation if crystals are obtainable.

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?

  • Protecting Groups: Temporarily block reactive -NH₂ or -CHO groups using tert-butoxycarbonyl (Boc) or trimethylsilyl (TMS) protectants.
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in condensation reactions .
  • Reaction Monitoring: Use TLC or in-situ FTIR to track intermediate formation and adjust conditions in real time.

Q. What role does this compound play in synthesizing heterocyclic systems?

Its bifunctional aldehyde groups enable cyclocondensation with diamines or hydrazines to form pyrazines, quinoxalines, or carbazoles. For example, reactions with malononitrile yield carbazole-dicarbonitriles via Knoevenagel adducts .

Q. How can cross-coupling reactions be applied to functionalize this compound?

  • Suzuki-Miyaura Coupling: Introduce aryl/heteroaryl groups at the pyridine ring using palladium catalysts .
  • Reductive Amination: Convert aldehydes to amines using NaBH₄ or STAB in the presence of primary/secondary amines.

Q. What are the best practices for managing accidental contamination in experiments?

  • Decontamination Protocols: Use 10% sodium bicarbonate or 5% acetic acid solutions to neutralize spills, depending on the compound’s acidity .
  • Waste Segregation: Separate halogenated and non-halogenated waste to prevent reactive interactions .
  • Documentation: Record incident details (volume, location, cleanup method) for institutional safety audits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.